An In-depth Technical Guide to the Chemical Properties and Stability of PEG(2000)-C-DMG
An In-depth Technical Guide to the Chemical Properties and Stability of PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as PEG(2000)-C-DMG, is a PEGylated lipid that has garnered significant attention in the field of advanced drug delivery. Its amphipathic nature, comprising a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (DMG) anchor, makes it an essential component in the formulation of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of various therapeutic payloads, most notably small interfering RNA (siRNA) and messenger RNA (mRNA).
This technical guide provides a comprehensive overview of the chemical properties and stability of PEG(2000)-C-DMG. Understanding these characteristics is paramount for the rational design, formulation, and storage of robust and effective LNP-based therapeutics. This document will delve into the physicochemical properties, stability profile, degradation pathways, and analytical methodologies pertinent to PEG(2000)-C-DMG, offering a valuable resource for researchers and professionals in drug development.
Chemical and Physical Properties
PEG(2000)-C-DMG is a complex molecule with distinct hydrophilic and hydrophobic regions that dictate its behavior in aqueous and lipid environments. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Synonyms | mPEG-C-DMG, mPEG2000C-DMG, DMG-C-mPEG2000, α-(3'-{[1,2-di(myristyloxy)propanoxy] carbonylamino}propyl)-ω-methoxy, polyoxyethylene[1] |
| Molecular Formula | C₃₈H₇₃NO₈ (for the lipid anchor) with a PEG chain of approximately 45 repeating units |
| Average Molecular Weight | Approximately 2509.2 g/mol [2] |
| Appearance | White to off-white solid or waxy solid |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO. Can also be dissolved in hot water.[2] |
| Amphiphilic Nature | Possesses a hydrophilic methoxy-terminated polyethylene glycol (mPEG) head and a hydrophobic dimyristoyl glycerol (DMG) tail, enabling self-assembly in aqueous solutions.[2] |
| Critical Micelle Concentration (CMC) | In aqueous solutions, molecules will spontaneously assemble into micelles or liposomes upon reaching the CMC.[2] |
Stability Profile
The stability of PEG(2000)-C-DMG is a critical factor influencing the shelf-life and in vivo performance of LNP formulations. The primary degradation pathway for this molecule is through the hydrolysis of its ester linkages.
Hydrolytic Stability
The ester bonds connecting the myristoyl fatty acid chains to the glycerol backbone, and potentially the linkage between the PEG and the lipid anchor, are susceptible to hydrolysis. This degradation is influenced by several factors, most notably pH and temperature.
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Temperature-Dependent Stability : As with most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures can be used in accelerated stability studies to predict the long-term stability of the molecule at lower temperatures. For optimal stability, PEG(2000)-C-DMG and formulations containing it should be stored at low temperatures, typically at -20°C for long-term storage.
In Vivo Stability and Dissociation
In a biological environment, the stability of PEG(2000)-C-DMG is also influenced by enzymatic activity. Esterases present in the plasma can accelerate the hydrolysis of the ester bonds.
Furthermore, the dimyristoyl (C14) anchor of PEG(2000)-C-DMG results in a relatively rapid dissociation from the surface of LNPs in vivo compared to PEGylated lipids with longer acyl chains (e.g., C18). This dissociation is a key feature for the delivery of therapeutics, as the removal of the PEG shield can facilitate the interaction of the LNP with target cells. The in vivo half-life of DMG-PEG 2000 has been reported to be less than 30 minutes.[2]
A summary of the stability considerations for PEG(2000)-C-DMG is provided in Table 2.
| Stability Factor | Conditions Leading to Instability | Recommended Storage and Handling |
| pH | Acidic (pH < 6) and alkaline (pH > 8) conditions accelerate hydrolysis. | Maintain formulations at a neutral pH (around 7.4). |
| Temperature | Elevated temperatures increase the rate of hydrolysis. | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[2] |
| Enzymes | Plasma esterases can catalyze the hydrolysis of ester bonds in vivo. | This is an inherent property influencing in vivo performance. |
| Oxidation | While less prominent than hydrolysis, oxidative degradation of the lipid components is possible over long-term storage if not protected from air and light. | Store in a dry, dark place to minimize oxidation.[2] |
Degradation Pathways
The primary degradation pathway for PEG(2000)-C-DMG is the hydrolysis of its ester linkages. This results in the cleavage of the myristoyl fatty acid chains from the glycerol backbone. The main degradation products are expected to be:
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1-myristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
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2-myristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
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Myristic acid
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glycerol-3-methoxypolyethylene glycol-2000
The following diagram illustrates the potential hydrolytic degradation pathway of PEG(2000)-C-DMG.
Caption: Potential hydrolytic degradation pathway of PEG(2000)-C-DMG.
Experimental Protocols
Stability Testing
A robust stability testing protocol is essential to determine the shelf-life of PEG(2000)-C-DMG and LNP formulations. A typical workflow for a forced degradation study is outlined below.
Caption: General workflow for a forced degradation study.
Protocol for Forced Degradation Study:
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Sample Preparation: Prepare solutions of PEG(2000)-C-DMG in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.
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Application of Stress Conditions:
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Acidic: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 40°C).
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Basic: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at room temperature.
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Oxidative: Add hydrogen peroxide (e.g., to a final concentration of 3%) and incubate at room temperature.
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Thermal: Incubate the sample solution at an elevated temperature (e.g., 60°C).
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Photolytic: Expose the sample solution to UV and/or visible light.
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Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.
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Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).
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Data Analysis: Quantify the remaining amount of intact PEG(2000)-C-DMG and identify and quantify the degradation products.
Analytical Methodologies
The analysis of PEG(2000)-C-DMG and its degradation products requires sensitive and specific analytical methods. Due to the lack of a strong UV chromophore, traditional HPLC-UV methods are not suitable.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):
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Principle: CAD is a universal detector that can be used to quantify non-volatile and semi-volatile compounds, making it ideal for PEGylated lipids.
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Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.
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Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid, is used for elution.
Liquid Chromatography-Mass Spectrometry (LC-MS):
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Principle: LC-MS provides high sensitivity and specificity, allowing for the accurate quantification of the parent molecule and the identification of its degradation products based on their mass-to-charge ratio.
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Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of PEGylated lipids.
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Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is beneficial for accurate mass measurements and structural elucidation of unknown degradation products.
A summary of analytical methods is provided in Table 3.
| Analytical Method | Principle | Application |
| HPLC-CAD | Separation by HPLC followed by universal detection based on aerosol charging. | Quantification of PEG(2000)-C-DMG in bulk material and formulations. |
| LC-MS | Separation by HPLC followed by mass-based detection, providing high sensitivity and structural information. | Quantification and identification of PEG(2000)-C-DMG and its degradation products. |
| NMR Spectroscopy | Provides detailed structural information about the molecule and its degradation products. | Structural confirmation of the parent molecule and elucidation of degradation product structures. |
Conclusion
PEG(2000)-C-DMG is a critical excipient in the development of LNP-based drug delivery systems. A thorough understanding of its chemical properties and stability is essential for the successful formulation of safe and effective therapeutics. The primary stability concern for PEG(2000)-C-DMG is its susceptibility to hydrolysis, which is influenced by pH and temperature. Proper storage and handling conditions are crucial to minimize degradation. The use of appropriate analytical methods, such as HPLC-CAD and LC-MS, is necessary for the accurate quantification and stability assessment of this important molecule. This guide provides a foundational understanding for researchers and drug development professionals working with PEG(2000)-C-DMG, enabling more informed decisions in the development of next-generation nanomedicines.
